![molecular formula C17H17BrCl2N2O2S B2403052 1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 2361827-74-7](/img/structure/B2403052.png)
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
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Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as BDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDMP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Scientific Research Applications
Crystal Structure and Computational Analysis : Research on novel piperazine derivatives, such as 1-(4-tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine, has focused on crystal structure studies and computational density functional theory (DFT) calculations. These studies are crucial for understanding the reactive sites of molecules and their electrophilic and nucleophilic nature, which are key in drug design and material sciences (Kumara et al., 2017).
Synthesis and Pharmacological Evaluation : Research into the synthesis of piperazine derivatives, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, has been carried out for their potential pharmacological applications. These studies often explore the antidepressant and antianxiety activities of the compounds in preclinical models (J. Kumar et al., 2017).
Antimicrobial Properties : Piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, certain 1,2,4-triazole derivatives containing a piperazine nucleus have shown good or moderate activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antiproliferative and Differentiation Effects : Some piperazine derivatives have been tested for their ability to inhibit cell proliferation and induce erythroid differentiation in certain cancer cell lines. This line of research is significant for developing new anticancer therapeutics (Saab et al., 2013).
Enzyme Inhibition for Alzheimer's Disease : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, a key target in Alzheimer's disease treatment. Virtual screening studies of these compounds have demonstrated their potential in inhibiting amyloid peptides aggregation, a crucial factor in Alzheimer's disease (Varadaraju et al., 2013).
properties
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-2-4-13(5-3-12)21-6-8-22(9-7-21)25(23,24)17-11-16(20)15(19)10-14(17)18/h2-5,10-11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYFZWZGJQRKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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